2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
Description
2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes dichlorobenzamide and dimethoxypyrimidinylsulfamoyl groups.
Properties
IUPAC Name |
2,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O5S/c1-29-17-10-16(23-19(24-17)30-2)25-31(27,28)13-6-4-12(5-7-13)22-18(26)14-9-11(20)3-8-15(14)21/h3-10H,1-2H3,(H,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRLGPVPMNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide, followed by coupling with 2,6-dimethoxypyrimidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the oxidative burst in phagocytes, which is a key process in the inflammatory response. This inhibition is achieved through the downregulation of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(4-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)phenyl)benzamide: Similar structure but with different substitution patterns.
2,5-dichloro-N-(4-(2,6-dimethyl-4-pyrimidinyl)sulfamoyl)phenylbenzamide: Contains dimethyl instead of dimethoxy groups.
Uniqueness
2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of dichlorobenzamide and dimethoxypyrimidinylsulfamoyl groups, which confer distinct chemical and biological properties. Its ability to modulate inflammatory responses and oxidative stress sets it apart from other similar compounds .
Biological Activity
2,5-Dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloro group and a dimethoxypyrimidinyl moiety, which contribute to its unique chemical properties. It is classified under the category of sulfamoyl-containing benzamides , which are known for their diverse biological activities.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 485.39 g/mol |
| CAS Number | 886152-14-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . Research indicates that it may inhibit certain enzymes involved in DNA synthesis and cellular signaling pathways , leading to potential therapeutic effects in various conditions.
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, blocking their activity and disrupting metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Antitumor Activity
Recent studies have demonstrated that this compound has significant antiproliferative effects against various cancer cell lines. The IC values for different cell lines are summarized below:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 0.75 |
| MDA-MB-231 (Breast Cancer) | 1.20 |
| A2780 (Ovarian Cancer) | 0.85 |
These results indicate a promising potential for this compound in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against certain bacterial strains. In vitro studies have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentrations (MICs) for these bacteria were determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Study on Antitumor Effects
A study published in a peer-reviewed journal evaluated the antitumor effects of the compound on various human cancer cell lines. The findings indicated that treatment with the compound resulted in significant cell death and reduced proliferation rates compared to untreated controls.
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of the compound, revealing that it effectively inhibited key enzymes involved in cancer metabolism, such as thymidylate synthase and dihydrofolate reductase , which are crucial for DNA synthesis.
Q & A
Q. Methodological Answer :
- IR spectroscopy : Confirm amide (C=O stretch ~1650–1680 cm⁻¹) and sulfonamide (S=O stretch ~1150–1350 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for dichlorophenyl and sulfamoylphenyl) and pyrimidine methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage .
Advanced Question: How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or acetylcholinesterase. The sulfamoyl group may coordinate with Zn²⁺ in metalloenzymes .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS). Pay attention to hydrogen bonding between the pyrimidine ring and catalytic residues .
- QSAR analysis : Compare with analogs (e.g., ’s urease inhibitors) to derive substituent effects on IC₅₀ values .
Basic Question: What solvent systems are suitable for recrystallizing this compound?
Q. Methodological Answer :
- Polar aprotic mixtures : Methanol/THF (7:3 v/v) or ethanol/DCM (1:1) are effective for sulfonamide-benzamides, as demonstrated in and .
- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal quality. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question: How do electronic effects of the dichlorophenyl group influence reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Hammett analysis : The electron-withdrawing Cl substituents (σₚ ~0.23 each) increase electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., Suzuki couplings at the sulfamoyl phenyl group) .
- DFT calculations : Compute Fukui indices to identify reactive sites. The 2,5-dichloro pattern may direct electrophilic substitution to the para position of the benzamide ring .
Basic Question: What are the key stability challenges for this compound under storage conditions?
Q. Methodological Answer :
- Hydrolytic degradation : Protect from moisture (store under N₂) due to susceptibility of the sulfonamide and amide bonds to hydrolysis .
- Photostability : UV-Vis studies () show chloro-aromatic derivatives degrade under UV light; use amber vials and avoid prolonged light exposure .
Advanced Question: How can contradictory biological activity data between in vitro and in vivo models be addressed?
Q. Methodological Answer :
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites. The dichlorophenyl group may undergo hepatic CYP450-mediated dechlorination, altering activity .
- Pharmacokinetic modeling : Compare logP values (estimated ~3.5 for this compound) with analogs to optimize bioavailability. High logP may reduce aqueous solubility, skewing in vitro results .
Basic Question: What crystallization conditions yield single crystals for X-ray diffraction?
Q. Methodological Answer :
- Vapor diffusion : Use 1:1 ethyl acetate/hexane in a sealed chamber with slow solvent evaporation.
- Temperature control : Maintain at 20°C ± 1°C to avoid twinning, a common issue in sulfonamide crystals .
Advanced Question: What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
Q. Methodological Answer :
- Fragment-based design : Introduce substituents (e.g., methyl groups on the pyrimidine ring) to block off-target binding pockets, as seen in ’s isoform-selective inhibitors .
- Alanine scanning mutagenesis : Identify critical residues in the target enzyme’s active site. For example, replace Asp/Flu in carbonic anhydrase to test hydrogen-bond dependencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
